molecular formula C11H21N3O2S B1526671 tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate CAS No. 848498-90-8

tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate

Cat. No. B1526671
M. Wt: 259.37 g/mol
InChI Key: UQYHBRIBFPNSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate” is a chemical compound with the molecular weight of 259.37 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Intermediate Compounds
    tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate and its derivatives are critical in the synthesis of various compounds. For instance, tert-butyl carbamates have been utilized as intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting their role in the structured and targeted synthesis of complex organic molecules (Ober et al., 2004).

  • Advanced Organic Chemistry
    tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate derivatives are used in advanced organic chemistry for various transformations and syntheses. For example, they've been involved in the chemoselective transformation of amino protecting groups, showcasing their versatility in complex chemical reactions (Sakaitani & Ohfune, 1990). Additionally, tert-butyl carbamates have been used in the synthesis of N-(Boc)hydroxylamines and as building blocks in organic synthesis, demonstrating their utility in constructing a wide range of organic compounds (Guinchard et al., 2005).

  • Drug and Pharmaceutical Research
    In the pharmaceutical industry, tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate derivatives have been employed as intermediates in the production of biologically active compounds. For instance, certain tert-butyl carbamates have been used as intermediates in the synthesis of drugs like omisertinib (AZD9291), indicating their importance in the development of novel therapeutics (Zhao et al., 2017).

  • Structural and Physical Chemistry
    tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate and its derivatives have also contributed to the understanding of molecular structure and interactions. Research has shed light on the crystal structures of these compounds, revealing intricate patterns of hydrogen and halogen bonds, which are pivotal in understanding molecular interactions and reactions (Baillargeon et al., 2017).

Safety And Hazards

The safety data sheet for this compound indicates that it should not be released into the environment . It’s important to use personal protective equipment as required and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYHBRIBFPNSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate

Synthesis routes and methods

Procedure details

tert-Butyl piperidin-4-ylcarbamate (5.5 g) was dissolved in anhydrous DCM (75 ml). H-Fluoren-9-ylmethyl isothiocyanatidocarbonate (Fmoc isothiocyanate; 7.75 g) was added in small portions at room temperature after which time a white precipitate formed. The mixture was stirred at room temperature for 90 min. The solvent was removed in vacuo and the crude mixture was treated with 10% piperidine in MeOH (100 ml) for 12 h. The mixture was concentrated in vacuo and triturated with n-hexanes. The white crystalline material was filtered and washed well with n-hexanes and dried in vacuo to afford the title compound (6.55 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate

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